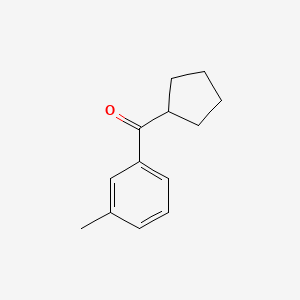

Cyclopentyl 3-methylphenyl ketone

描述

Contextualization within Modern Organic Ketone Chemistry

Within the broader landscape of modern organic ketone chemistry, Cyclopentyl 3-methylphenyl ketone stands out due to the combination of its cyclopentyl and substituted phenyl groups. The cyclopentyl group, with its inherent conformational flexibility, and the methyl-substituted phenyl ring, which can influence electronic properties and provide sites for further functionalization, make it a fascinating subject of study. The central carbonyl group serves as a key reactive site, participating in a wide array of chemical transformations.

Significance as a Versatile Synthetic Intermediate and Molecular Scaffold in Chemical Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate. guidechem.com The carbonyl group can be readily transformed into other functional groups, such as alcohols through reduction or double bonds via reactions like the Wittig reaction. guidechem.com This adaptability allows chemists to use it as a foundational building block for constructing more complex molecules with desired properties. Its structural framework also serves as a robust scaffold upon which to build new compounds, particularly in the fields of medicinal chemistry and materials science.

Overview of Current Research Landscape and Future Directions for this compound

Current research on this compound and its analogues is exploring its potential in various applications. In medicinal chemistry, derivatives of this ketone are being investigated for their potential biological activities. For instance, studies have explored the cytotoxic effects of related ketone derivatives on cancer cell lines. In materials science, the incorporation of such ketone structures into polymers could lead to materials with novel thermal or mechanical properties.

Future research is expected to delve deeper into the synthesis of novel derivatives and the exploration of their structure-activity relationships. A key area of investigation will be the development of more efficient and environmentally friendly synthetic methods. Furthermore, computational studies are likely to play an increasingly important role in predicting the properties and reactivity of new compounds based on the this compound scaffold, guiding experimental efforts.

Research Objectives and Scope for In-depth Investigation of this compound

The primary research objectives for the continued investigation of this compound include:

The development of novel and efficient synthetic pathways to access the ketone and its derivatives.

A thorough characterization of its spectroscopic and physicochemical properties to build a comprehensive data profile.

The exploration of its reactivity in a variety of chemical transformations to expand its utility as a synthetic intermediate.

The design and synthesis of new molecules based on this scaffold for specific applications in medicinal chemistry and materials science.

The use of computational modeling to understand its electronic structure and predict the properties of its derivatives.

The scope of this in-depth investigation will be to provide a detailed and scientifically rigorous overview of the current knowledge surrounding this compound, laying the groundwork for future innovation.

属性

IUPAC Name |

cyclopentyl-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-10-5-4-8-12(9-10)13(14)11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHUAJXSGOXIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571489 | |

| Record name | Cyclopentyl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85359-50-8 | |

| Record name | Cyclopentyl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cyclopentyl 3 Methylphenyl Ketone and Its Structural Analogs

Classical and Contemporary Approaches to Ketone Synthesis

The synthesis of ketones is a fundamental transformation in organic chemistry, with numerous methods developed over the years. This section will delve into two powerful and widely used approaches for the preparation of Cyclopentyl 3-methylphenyl ketone and related structures.

Grignard Reagent-Mediated Transformations

The Grignard reaction is a versatile carbon-carbon bond-forming reaction that utilizes organomagnesium halides. masterorganicchemistry.com It is a cornerstone of organic synthesis, and its application to nitrile substrates provides a reliable route to ketones. organicchemistrytutor.com

Grignard reagents (R-MgX) react with nitriles (R'-C≡N) to form ketones after hydrolysis. masterorganicchemistry.comucalgary.ca The reaction proceeds through the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group. libretexts.orgyoutube.com This initial addition forms a magnesium salt of an imine (an imine salt intermediate). organicchemistrytutor.comucalgary.ca Subsequent hydrolysis of this intermediate yields the desired ketone. masterorganicchemistry.comchemistrysteps.com A key advantage of using nitriles over other carbonyl derivatives like esters is that the reaction typically stops after the first addition, preventing the formation of tertiary alcohols which can be a common side product. organicchemistrytutor.comsciencemadness.org

The general scheme for this reaction is as follows: R-MgX + R'-C≡N → R(R')C=N-MgX R(R')C=N-MgX + H₃O⁺ → R(R')C=O + NH₃ + MgX₂

To synthesize this compound, the strategic choice of starting materials is crucial. This involves the use of a Grignard reagent derived from a cyclopentyl halide and a substituted benzonitrile (B105546). Specifically, cyclopentylmagnesium halide (e.g., cyclopentylmagnesium bromide or chloride) is reacted with 3-methylbenzonitrile (B1361078). google.comgoogle.com

The cyclopentyl Grignard reagent is typically prepared by reacting a cyclopentyl halide (cyclopentyl bromide or chloride) with magnesium metal in an appropriate ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comresearchgate.net In some cases, activators like diisobutylaluminum hydride may be used to initiate the Grignard reagent formation. d-nb.info The resulting cyclopentylmagnesium halide is then reacted with 3-methylbenzonitrile. sciencemadness.org The reaction between the Grignard reagent and the aromatic nitrile can sometimes be slow and may require elevated temperatures or the use of a catalyst to proceed efficiently. nih.gov After the reaction is complete, acidic workup is necessary to hydrolyze the intermediate imine and yield this compound. google.com

Table 1: Key Reactants for the Synthesis of this compound via Grignard Reaction

| Reactant Type | Specific Compound | Role in Reaction |

| Grignard Precursor | Cyclopentyl bromide or Cyclopentyl chloride | Source of the cyclopentyl nucleophile |

| Nitrile Substrate | 3-Methylbenzonitrile | Source of the 3-methylphenyl ketone backbone |

| Metal | Magnesium turnings | Formation of the Grignard reagent |

| Solvent | Diethyl ether or Tetrahydrofuran (THF) | Solubilizes reactants and stabilizes the Grignard reagent |

The mechanism of the Grignard reaction with nitriles involves a few key steps. ucalgary.ca First, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. youtube.com This breaks the carbon-nitrogen pi bond, and the electrons move to the nitrogen atom, forming a negatively charged iminium intermediate. organicchemistrytutor.com This intermediate is stable and does not react further with another molecule of the Grignard reagent. organicchemistrytutor.com This is a critical feature that prevents the over-addition that is often observed in Grignard reactions with esters or acid chlorides, which leads to tertiary alcohols. sciencemadness.orgorganicchemistrytutor.com The ketone is only formed after the addition of water or acid in a separate workup step, which hydrolyzes the imine intermediate. ucalgary.ca

The hydrolysis of the imine begins with protonation of the nitrogen atom, making the carbon atom more electrophilic. masterorganicchemistry.com A water molecule then attacks this carbon, and after a series of proton transfers, ammonia (B1221849) is eliminated, leaving the protonated ketone, which is then deprotonated to give the final product. masterorganicchemistry.comucalgary.ca The inability of the Grignard reagent to react with the negatively charged imine intermediate is the primary reason for the successful synthesis of ketones using this method. chemistrysteps.com

Friedel-Crafts Acylation Methodologies

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. sigmaaldrich.commasterorganicchemistry.com This method is a powerful tool for the synthesis of aryl ketones. wikipedia.org

To synthesize this compound via Friedel-Crafts acylation, a methylated arene, such as toluene (B28343), is acylated with a derivative of cyclopentanecarboxylic acid. chemguide.co.uk The most common acylating agents are acyl chlorides, such as cyclopentanecarbonyl chloride. chemguide.co.uk The reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being a frequent choice. wisc.eduscribd.com

The reaction involves the formation of an acylium ion (R-C≡O⁺) as the electrophile. sigmaaldrich.com This is generated by the reaction of the acyl chloride with the Lewis acid catalyst. scribd.com The acylium ion then attacks the electron-rich aromatic ring of toluene. The methyl group on the toluene ring is an activating group and directs the incoming acyl group primarily to the ortho and para positions. chemguide.co.uklibretexts.org However, due to steric hindrance from the methyl group, the para product, 4-methylphenyl cyclopentyl ketone, is often the major product. youtube.com To obtain the desired 3-methylphenyl isomer, alternative strategies or separation of isomers would be necessary. The reaction with toluene typically yields a mixture of isomers, with the para-substituted product being the most abundant. libretexts.orgyoutube.com

Table 2: Typical Reactants and Products in the Friedel-Crafts Acylation of Toluene

| Reactant/Product | Compound Name | Role/Identity |

| Aromatic Substrate | Toluene | The methylated arene being acylated |

| Acylating Agent | Cyclopentanecarbonyl chloride | Source of the cyclopentyl ketone moiety |

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid to generate the acylium ion |

| Major Product | 4-Methylphenyl cyclopentyl ketone | Para-substituted isomer |

| Minor Product | 2-Methylphenyl cyclopentyl ketone | Ortho-substituted isomer |

Catalyst Systems and Reaction Condition Optimization

The Friedel-Crafts acylation is a classic and versatile method for the synthesis of aryl ketones, including this compound. This reaction typically involves the use of an acylating agent, such as cyclopentanecarbonyl chloride, and a Lewis acid catalyst to promote the electrophilic aromatic substitution on a substrate like toluene. scribd.comnih.govlibretexts.org The choice of catalyst and the optimization of reaction conditions are critical for achieving high yields and selectivity.

Commonly used catalysts for Friedel-Crafts acylation include aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly reactive acylium ion. scribd.comkhanacademy.org The reaction is often carried out in a suitable solvent, such as methylene (B1212753) chloride, and the temperature is carefully controlled to manage the reaction's exothermicity and prevent side reactions. scribd.com

Recent advancements have focused on developing more environmentally friendly and reusable catalyst systems. Heteropoly acids, for instance, have been investigated as solid acid catalysts for the acylation of toluene with benzoic anhydride, offering a halogen-free alternative to traditional Lewis acids. scispace.com Insoluble catalysts like H₀.₅Cs₂.₅PW₁₂O₄₀ have shown high activity, although catalyst deactivation can occur over repeated uses. scispace.com The optimization of reaction conditions, such as temperature, can significantly impact the reaction outcome. For example, conducting the reaction at temperatures above the boiling point of toluene has been shown to reduce side reactions. scispace.com

Table 1: Catalyst Systems for Friedel-Crafts Acylation

| Catalyst | Acylating Agent | Substrate | Key Features |

| Aluminum chloride (AlCl₃) | Acyl chloride | Aromatic compound | Traditional, highly effective Lewis acid catalyst. scribd.comkhanacademy.org |

| Heteropoly acids (e.g., H₀.₅Cs₂.₅PW₁₂O₄₀) | Acid anhydride | Toluene | Halogen-free, solid acid catalyst, reusable with some activity loss. scispace.com |

Oxidation of Secondary Alcohol Precursors

An alternative and widely employed strategy for the synthesis of ketones is the oxidation of the corresponding secondary alcohols. organic-chemistry.orglibretexts.org For the synthesis of this compound, the precursor would be cyclopentyl(3-methylphenyl)methanol.

Both stoichiometric and catalytic methods are available for the oxidation of secondary alcohols. thieme-connect.com Stoichiometric oxidants, such as chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and sulfuric acid, have been traditionally used. libretexts.org However, these reagents are often toxic and produce significant waste.

Modern approaches favor catalytic methods that utilize a substoichiometric amount of a catalyst and a terminal oxidant, such as molecular oxygen or hydrogen peroxide. organic-chemistry.orgthieme-connect.com Nitroxyl radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives (e.g., AZADO) are highly efficient catalysts for alcohol oxidation. jst.go.jp These systems can be paired with co-oxidants like sodium hypochlorite (B82951) (NaOCl) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgjst.go.jp Manganese complexes have also emerged as effective catalysts for the oxidation of secondary alcohols to ketones using hydrogen peroxide as a green oxidant. nih.gov

Table 2: Oxidation Strategies for Secondary Alcohols

| Reagent/Catalyst System | Oxidant | Key Features |

| Chromic acid (H₂CrO₄) | - | Stoichiometric, strong oxidant, but generates chromium waste. libretexts.org |

| TEMPO/NaOCl | Sodium hypochlorite | Catalytic, mild conditions, selective for primary and secondary alcohols. jst.go.jp |

| AZADO/PhI(OAc)₂ | Phenyliodine diacetate | Highly active catalyst for sterically hindered secondary alcohols. jst.go.jp |

| Mn(S-PMB)(CF₃SO₃)₂/H₂O₂ | Hydrogen peroxide | Catalytic, uses an environmentally benign oxidant. nih.gov |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized organic synthesis, offering novel pathways for the formation of carbon-carbon bonds with high efficiency and selectivity.

Palladium-catalyzed C-H activation has become a powerful tool for the direct arylation of various organic molecules, including ketones. nih.govrsc.org This approach avoids the pre-functionalization of substrates often required in traditional cross-coupling reactions.

In the context of synthesizing structural analogs of this compound, chelation-assisted ortho-arylation of aryl ketones is a particularly relevant strategy. This method utilizes a directing group to guide the palladium catalyst to a specific C-H bond, typically in the ortho position of an aromatic ring, for subsequent arylation. acs.org

Transient directing groups, such as those formed in situ from an aromatic ketone and an amino acid like glycine, can facilitate the ortho-C-H arylation. acs.org The resulting ketimine/carboxylate bidentate ligand coordinates to the palladium center, enabling the selective activation and functionalization of the ortho C-H bond. This methodology has demonstrated broad substrate compatibility. acs.org Another approach involves the use of pyridine-containing directing groups to achieve regioselective arylation. nih.gov The development of effective ligands, such as 2-methyl-2'-dicyclohexylphosphinobiphenyl, has been crucial for the success of these reactions, allowing for the use of low catalyst loadings. organic-chemistry.org

Table 3: Palladium-Catalyzed Ortho-Arylation of Ketones

| Directing Group Strategy | Ligand | Key Features |

| Transient (e.g., from glycine) | - | In situ formation of a bidentate directing group, broad substrate scope. acs.org |

| Pyridine-containing | - | Enables regioselective arylation at the β- or γ-position of the directing group. nih.gov |

| Biaryl phosphines (e.g., 2-methyl-2'-dicyclohexylphosphinobiphenyl) | - | Highly effective for α-arylation with low catalyst loadings. organic-chemistry.org |

Manganese, being an earth-abundant and less toxic metal, is an attractive alternative to precious metals in catalysis. Manganese-catalyzed reactions have shown promise in a variety of transformations, including the synthesis of cyclic compounds. epa.govmdpi.com

While direct synthesis of this compound via manganese-catalyzed cyclization is not explicitly detailed in the provided context, the principles of manganese catalysis in forming cyclic ketones and functionalizing ketones are relevant for the synthesis of its structural analogs. For instance, manganese(III) acetate (B1210297) is known to facilitate tandem cyclization reactions to construct complex polycyclic frameworks. epa.gov

More specifically, manganese catalysis has been employed for the [3+2] cyclization of ketones with isocyanates via inert C-H activation. acs.orgacs.orgnih.gov This process involves the formation of a manganacycle intermediate from the aromatic ketone, which then reacts with the isocyanate. acs.orgacs.org The development of a catalytic system, such as a combination of Me₂Zn, AlCl₃, and AgOTf, has been crucial in achieving a closed catalytic cycle for this transformation. acs.orgacs.org Furthermore, manganese pincer complexes have been utilized in the α-alkylation of ketones with alcohols through a "borrowing hydrogen" mechanism, demonstrating the versatility of manganese in ketone functionalization. rsc.orgnih.govbeilstein-journals.org

Manganese-Catalyzed Cyclization Reactions

Inert C-H Activation for [3+2] Annulation

The formation of five-membered rings through [3+2] annulation is a powerful strategy in organic synthesis. A significant advancement in this area involves the use of inert C-H bond activation. This approach circumvents the need for pre-functionalized starting materials, enhancing atom economy. For instance, nickel-catalyzed [3+2] cycloaddition reactions between cyclopropyl (B3062369) ketones and alkynes exemplify a pathway to substituted cyclopentane (B165970) derivatives. wikipedia.org In these transformations, the transition metal catalyst facilitates the cleavage of a C-C bond in the cyclopropane (B1198618) ring, which then participates in a cycloaddition with an alkyne. wikipedia.org Similarly, palladium-catalyzed processes can activate C-H bonds in substrates like 3-phenylpropylamines, leading to the formation of cyclometalated intermediates that can be further transformed. nih.gov While not a direct [3+2] annulation, this demonstrates the principle of activating inert C-H bonds to construct cyclic structures. nih.gov

Investigation of Catalyst Systems (e.g., Me2Zn/AlCl3/AgOTf)

The efficacy of many synthetic transformations hinges on the specific catalyst system employed. A combination of reagents, such as a dialkylzinc compound (e.g., Me2Zn), a Lewis acid (e.g., AlCl3), and a silver salt (e.g., AgOTf), can work synergistically to promote reactions. Dimethylzinc (Me2Zn) has been utilized in the catalytic asymmetric addition of functionalized isocyanides to ketones, a process that yields chiral oxazolines which are precursors to other valuable building blocks. researchgate.net Lewis acids like aluminum chloride are known to activate substrates, for example, in nickel-catalyzed cycloadditions of cyclopropyl ketones. wikipedia.org Silver salts often act as co-catalysts or activators in various transformations. The interplay between these components can facilitate unique reactivity, enabling the construction of complex ketone structures.

Rhodium-Catalyzed Stereoselective Transformations

Rhodium catalysts are exceptionally versatile tools for stereoselective synthesis, allowing for the creation of chiral molecules with a high degree of control.

Enantioselective Desymmetrization Processes

The desymmetrization of prochiral molecules is an elegant method for generating chiral products. Rhodium-catalyzed processes have been successfully developed for the desymmetrization of prochiral cyclohexadienones. nih.govsci-hub.sersc.org These reactions can construct complex polycyclic ring systems with multiple contiguous stereocenters in a highly selective manner. rsc.org For example, a Rh(I)-catalyzed intramolecular Huisgen-type [3+2] cycloaddition has been used to desymmetrize 2-alkynylbenzaldehyde-tethered cyclohexadienones, yielding intricate epoxy-bridged structures. rsc.org Another approach provides access to chiral cyclopentenones bearing tertiary and quaternary stereocenters in high enantiomeric excess through the rhodium-catalyzed desymmetrization of 4-alkynals. nih.gov

Carbonylation of Alkenes and Alkynes

Carbonylation reactions, which introduce a carbonyl group (C=O) into a molecule, are fundamental in organic synthesis. Rhodium catalysts are effective in promoting the carbonylation of unsaturated systems like alkenes and alkynes to produce ketones. wikipedia.orgnih.gov A notable example is the rhodium-catalyzed carbonylation of strained spiropentanes, which proceeds through C-C bond activation to form cyclopentenones. wikipedia.org This reaction involves the oxidative addition of a carbon-carbon bond to the rhodium center, followed by migratory insertion of carbon monoxide. wikipedia.org Additionally, rhodium catalysis enables the addition of alkynes to activated ketones, such as 1,2-diketones, to synthesize tertiary alkynyl alcohols, which are valuable precursors for more complex ketone derivatives. nih.gov

Copper-Catalyzed Coupling Reactions in Ketone Synthesis

Copper catalysis offers a cost-effective and practical alternative to other transition metals for various coupling reactions. These methods are particularly useful for the synthesis of aryl ketones. A novel copper-catalyzed arylation/C-C bond activation method allows for the synthesis of α-aryl ketones from β-diketones and aryl halides. organic-chemistry.org This ligand-free approach uses simple copper salts and has been shown to be efficient, with yields reaching up to 98% using CuI as the catalyst. organic-chemistry.org Mechanistic studies suggest the involvement of Cu(I) and Cu(III) intermediates in this process. organic-chemistry.org The use of diamine ligands can significantly improve the mildness of reaction conditions for copper-catalyzed cross-coupling reactions, making them tolerant of a wide array of functional groups. acs.orgnih.gov These robust systems are highly attractive for synthesizing complex molecules. nih.gov

Table 1: Selected Copper-Catalyzed Ketone Synthesis Reactions

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| CuI / K₃PO₄·3H₂O | β-Diketone, Aryl halide | α-Aryl ketone | Up to 98 | organic-chemistry.org |

| CuI / Ethylene glycol | Aryl iodide, Amine | N-Aryl amine | Excellent | acs.org |

| Cu₂O / Diamine Ligand | Aryl halide, Amide | N-Aryl amide | Good to Excellent | researchgate.net |

Gold(I)-Catalyzed Rearrangements for Cyclic Ketones

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for orchestrating complex skeletal rearrangements, especially in the synthesis of cyclic ketones. rsc.orgacs.org They are particularly effective in catalyzing the cycloisomerization of 1,n-enynes. rsc.orgacs.org In these reactions, the gold(I) catalyst activates the alkyne moiety, which is then attacked by the tethered alkene. acs.org This process often proceeds through cyclopropyl gold(I) carbene-like intermediates, which can undergo further transformations to yield various cyclic structures. acs.org Gold(I)-catalyzed tandem cycloisomerization/Cope rearrangements and cyclopropanation/ring-expansion cascades have been developed to form complex tricyclic ketones. rsc.org Furthermore, multifaceted gold(I)/gold(III) catalysts can efficiently promote the formation of hydroxylated cyclopentenones from substrates like divinyl ketones or acyloxyalkynyloxiranes. nih.gov The choice between gold(I) and gold(III) can even control the reaction pathway, with π-philic gold(I) catalysts favoring Meyer-Schuster rearrangements to form α,β-unsaturated ketones. acs.org

Table 2: Examples of Gold(I)-Catalyzed Rearrangements for Cyclic Ketone Synthesis

| Catalyst | Substrate Type | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| Gold(I) complex | 1,6-Enyne | Tricyclic Ketone | Cyclopropanation/Ring Expansion | rsc.org |

| AuCl₃ | Divinyl Ketone | Hydroxylated Cyclopentenone | Nazarov Reaction | nih.gov |

| Gold(I) complex | 1,n-Enyne | Skeletal Rearrangement Products | Cycloisomerization | acs.org |

| Ph₃PAuNTf₂ | Propargylic Alcohol | α,β-Unsaturated Ketone | Meyer-Schuster Rearrangement | acs.org |

Electrochemical and Radical-Mediated Synthesis

Modern synthetic chemistry has increasingly embraced electrochemical and radical-mediated reactions due to their mild conditions, high functional group tolerance, and unique reactivity. These approaches offer powerful alternatives to traditional methods for the construction of carbon-carbon bonds and the synthesis of complex molecules like this compound.

Electrochemical Generation and Utilization of Reactive Intermediates (e.g., Alkoxy Radicals)

Electrochemical methods provide a green and efficient way to generate highly reactive intermediates, such as alkoxy radicals, which can be utilized in a variety of synthetic transformations. The generation of these radicals can be achieved through the anodic oxidation of alcohols. For instance, the electrochemical oxidation of tertiary cycloalkanols can lead to the formation of alkoxy radicals, which subsequently undergo ring-opening to produce functionalized ketones. While a direct electrochemical synthesis of this compound has not been extensively detailed, the principles of this methodology can be applied.

A general strategy involves the use of a redox mediator, which facilitates the electron transfer process at a lower potential, thus avoiding harsh oxidative conditions that could lead to side reactions. The generated alkoxy radical can then participate in subsequent reactions to form the desired ketone.

Table 1: Examples of Electrochemically Generated Reactive Intermediates for Ketone Synthesis

| Reactive Intermediate | Precursor | Electrochemical Method | Application in Ketone Synthesis |

| Alkoxy Radical | Tertiary Cycloalkanol | Anodic Oxidation | Ring-opening to form functionalized ketones |

| Acyl Radical | Aldehyde | Anodic Oxidation | Coupling with various nucleophiles |

| Carbon-centered Radical | Carboxylic Acid | Kolbe Electrolysis | Intramolecular cyclization to form cyclic ketones |

Intramolecular Radical Cyclization Approaches

Intramolecular radical cyclization is a powerful tool for the construction of cyclic systems, including the cyclopentane ring of this compound. This approach typically involves the generation of a radical species from an acyclic precursor, which then undergoes a cyclization reaction to form the desired ring structure.

For the synthesis of substituted cyclopentanones, a common strategy is the radical cyclization of unsaturated precursors. For example, a radical generated at a suitable position on an acyclic chain containing an alkene or alkyne moiety can undergo a 5-exo-trig or 5-exo-dig cyclization, respectively, to form a five-membered ring. The resulting cyclic radical can then be trapped by a radical scavenger or undergo further transformations to yield the final ketone product. While specific examples for this compound are not abundant in the literature, the general applicability of this method is well-established for a wide range of substituted cyclopentanones. acs.org

Photoelectrochemical Systems for Radical Chemistry

Photoelectrochemical systems combine the principles of electrochemistry and photochemistry to drive chemical reactions. researchgate.net In these systems, a semiconductor material is used as a photoelectrode, which upon irradiation with light of a suitable wavelength, generates electron-hole pairs. These charge carriers can then initiate redox reactions, leading to the formation of radical intermediates.

The application of photoelectrochemical systems in radical chemistry offers several advantages, including the use of light as a clean and renewable energy source and the ability to control the reaction pathway by tuning the electrode potential and the wavelength of light. While the direct synthesis of this compound using a photoelectrochemical approach has not been specifically reported, the potential of this technology for the synthesis of complex organic molecules is vast. For instance, photoelectrochemical methods have been employed for the generation of acyl radicals from aldehydes, which can then be used in carbon-carbon bond-forming reactions to produce ketones.

Stereoselective and Asymmetric Synthesis

The development of stereoselective and asymmetric methods for the synthesis of this compound is of great importance, as the biological activity of chiral molecules often depends on their stereochemistry. These methods aim to produce a single enantiomer or diastereomer of the target molecule in high purity.

Development and Application of Chiral Catalysts

Chiral catalysts play a pivotal role in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high enantioselectivity. A common strategy for the asymmetric synthesis of ketones is the enantioselective reduction of a prochiral ketone precursor. While this yields a chiral alcohol, it is a key step towards accessing enantiopure derivatives.

Several classes of chiral catalysts have been developed for the asymmetric reduction of ketones, including oxazaborolidine catalysts (CBS catalysts) and transition metal complexes with chiral ligands. csfarmacie.cz For example, chiral Ru(II) and Rh(I) complexes have been shown to be excellent catalysts for the asymmetric transfer hydrogenation of aromatic ketones, affording optically active alcohols in high enantiomeric excess. researchgate.net

Table 2: Chiral Catalysts for the Asymmetric Reduction of Ketones

| Catalyst Type | Chiral Ligand | Reductant | Typical Substrates | Enantiomeric Excess (ee) |

| Oxazaborolidine (CBS) | Proline-derived amino alcohols | Borane | Aromatic and aliphatic ketones | Up to 99% |

| Ruthenium(II) | Chiral diamines, phosphines | Isopropanol, Formic acid | Aryl ketones | Up to 97% |

| Rhodium(I) | Chiral diphosphines | Hydrogen gas | Aromatic ketones | Up to 99% |

While these methods are generally applicable to a wide range of ketones, the specific application to this compound would require optimization of the catalyst and reaction conditions to achieve high enantioselectivity.

Chromatographic Resolution Techniques for Enantiopure this compound

Chromatographic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. khanacademy.org This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. csfarmacie.cznrel.gov

A variety of CSPs are commercially available, based on different chiral selectors such as polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. nih.gov The choice of the CSP and the mobile phase is crucial for achieving a successful separation. For the resolution of aryl ketone enantiomers, polysaccharide-based CSPs have been shown to be particularly effective. csfarmacie.cznih.gov

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The different stabilities of these complexes lead to different retention times, allowing for the separation of the enantiomers.

Table 3: Chiral Stationary Phases for the Resolution of Ketone Enantiomers

| Chiral Stationary Phase (CSP) | Chiral Selector | Separation Principle | Typical Analytes |

| Polysaccharide-based | Cellulose or amylose derivatives | Formation of diastereomeric complexes through hydrogen bonding, dipole-dipole, and π-π interactions | Aromatic ketones, β-blockers, NSAIDs |

| Cyclodextrin-based | α-, β-, or γ-cyclodextrin | Inclusion complexation | Aromatic compounds, amino acids |

| Protein-based | Bovine serum albumin (BSA), α1-acid glycoprotein (B1211001) (AGP) | Hydrophobic and electrostatic interactions | Various drugs and chiral compounds |

Process Intensification and Scalability Studies

The drive towards more efficient, safer, and environmentally benign chemical manufacturing has spurred significant research into process intensification and scalability for the synthesis of ketones, including structures analogous to this compound. Traditional batch processing methods for reactions like Friedel-Crafts acylation, a primary route to aryl ketones, often face challenges related to thermal management, reagent handling, and scalability. nih.govganeshremedies.com Modern approaches, such as continuous flow synthesis and the implementation of Process Analytical Technology (PAT), offer promising solutions to these limitations. nih.govresearchgate.net

Continuous flow chemistry has emerged as a powerful technology for the synthesis of aryl ketones, offering enhanced safety, efficiency, and scalability compared to conventional batch methods. nih.gov The use of microreactors, which are miniaturized flow-through reactors, provides several advantages, including superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and the ability to handle hazardous reagents more safely due to the small reaction volumes. google.comnih.gov

Research into the continuous flow synthesis of diaryl ketones has demonstrated the potential for high productivity. For instance, the coupling of aryl Grignard reagents with acyl chlorides in a continuous flow system has been achieved at ambient temperature, yielding significant output. nih.govrsc.org One study highlighted the synthesis of 2-(3-benzoylphenyl)propionitrile (B120230) with a productivity of 3.16 g per hour. nih.gov This approach is particularly advantageous for drug discovery and the production of pharmaceutical intermediates. ganeshremedies.comnih.gov

The application of heterogeneous catalysts in continuous-flow Friedel-Crafts acylation reactions has also been explored. Zr-β zeolites, for example, have shown excellent catalytic activity and stability, enabling their use for extended periods. researchgate.net Such methodologies allow for the efficient production of aromatic ketones, which are crucial intermediates in the chemical industry. researchgate.net

A patent describes a method for Friedel-Crafts acylation in a temperature-controlled microreactor, emphasizing the ability to influence reaction selectivity by varying parameters such as concentration, temperature, and residence time. google.com This level of control is crucial for optimizing the synthesis of specific target molecules. The use of microchannel technology allows for the continuous and controlled mixing of reagents, leading to high yields. google.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Ketones

| Parameter | Batch Processing | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | 10-15 hours | 1 minute (residence time) | researchgate.net |

| Yield | 65-86% | ≥ 98% | researchgate.net |

| Productivity | Lower throughput | ≥ 98 g/h (for acetyl phloroglucinol) | researchgate.net |

| Safety | Higher risks with exothermic reactions and hazardous reagents | Improved safety due to small reaction volumes and better thermal control | nih.govnih.gov |

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. researchgate.net In the context of synthesizing ketones, PAT tools are invaluable for real-time monitoring and optimization of reaction conditions, leading to improved product quality and process understanding. katsura-chemical.co.jprsc.org

Spectroscopy-based PAT tools, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are particularly useful for monitoring reactions in real-time. americanpharmaceuticalreview.com For example, in-situ FTIR can track the concentration of starting materials, intermediates, and products throughout a reaction, providing crucial kinetic data. katsura-chemical.co.jpamericanpharmaceuticalreview.com This information allows for the precise determination of reaction endpoints and helps in identifying the formation of any by-products. katsura-chemical.co.jp

The integration of PAT with automated synthesis systems, such as computer-controlled reaction vessels, enables precise control over reaction parameters like temperature, dosing, and stirring. katsura-chemical.co.jpyoutube.com This automation minimizes human error and ensures reproducible results. katsura-chemical.co.jp Furthermore, PAT can be used to monitor crystallization processes, which is often a critical downstream step in the purification of the final product. katsura-chemical.co.jp

Table 2: Application of PAT in a Representative Ketone Synthesis

| PAT Tool | Parameter Monitored | Information Gained | Reference |

|---|---|---|---|

| In-situ FTIR | Concentration of reactants, intermediates, and products | Real-time reaction kinetics, detection of by-products, determination of reaction completion | katsura-chemical.co.jpamericanpharmaceuticalreview.com |

| Particle View® | Crystal form and size in solution | Understanding of crystallization process, control of crystal polymorphism | katsura-chemical.co.jp |

| Automated Reaction Control (e.g., EasyMax®) | Temperature, reagent addition, stirring rate | Precise and automated control of reaction parameters, improved reproducibility | katsura-chemical.co.jp |

The combination of continuous flow chemistry and PAT offers a powerful platform for the scalable and efficient synthesis of this compound and its analogs. These advanced methodologies not only improve the economic viability of the manufacturing process but also align with the principles of green chemistry by reducing waste and improving safety. nih.gov

Advanced Chemical Transformations and Reactivity Profiles of Cyclopentyl 3 Methylphenyl Ketone

Reactions at the Carbonyl Moiety

The carbonyl group is a primary site of reactivity in Cyclopentyl 3-methylphenyl ketone, participating in a range of transformations including reductions, olefinations, and derivatizations to nitrogen-containing analogues.

Chemoselective Reduction to Hydroxyl-Bearing Compounds

The carbonyl moiety of ketones can be chemoselectively reduced to a hydroxyl group, yielding the corresponding secondary alcohol. This transformation is a fundamental reaction in organic synthesis. For aromatic ketones like this compound, this reduction can be accomplished using various reducing agents. A common laboratory method involves the use of sodium borohydride (B1222165) in an aqueous solution, which effectively reduces the ketone to an alcohol. wikipedia.org Industrially, this reduction can also be achieved through catalytic hydrogenation over catalysts such as copper chromite. wikipedia.org

These reduction reactions are pivotal for synthesizing more complex molecules where a secondary alcohol is a required functional group. The resulting cyclopentyl(3-methylphenyl)methanol can then undergo further reactions, such as dehydration to form alkenes. wikipedia.org

Olefination via Wittig and Related Reactions

The Wittig reaction is a powerful method for converting ketones into alkenes with a high degree of control over the location of the newly formed double bond. wikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the electrophilic carbonyl carbon of the ketone. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. wikipedia.orglibretexts.org

For this compound, the Wittig reaction offers a direct route to synthesize various substituted alkenes. The stereochemical outcome of the reaction, yielding either the E or Z isomer, can be influenced by the nature of the ylide, the solvent, and the reaction conditions. wikipedia.orgjk-sci.com For instance, unstabilized ylides often lead to the Z-alkene, while stabilized ylides favor the E-alkene. wikipedia.org

Table 1: Overview of Wittig Reaction Components and Products

| Reactant 1 | Reactant 2 | Key Intermediate(s) | Product(s) |

|---|

This table provides a generalized overview of the Wittig reaction.

Derivatization to Imines and Other Nitrogenous Analogues

The carbonyl group of this compound can react with primary amines to form imines, which are compounds containing a carbon-nitrogen double bond. masterorganicchemistry.comfscj.edu This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comlumenlearning.com The pH of the reaction medium is a critical factor, with optimal rates often observed around a pH of 5. lumenlearning.com

The formation of imines proceeds through a series of steps: nucleophilic addition of the amine to the carbonyl carbon, proton transfer, protonation of the hydroxyl group to form a good leaving group (water), elimination of water, and finally, deprotonation to yield the imine. lumenlearning.com Imines are valuable intermediates in their own right and can be further transformed, for example, through reduction to form secondary amines. masterorganicchemistry.com

Alpha-Functionalization and Adjacent Reactivity

The carbon atoms adjacent to the carbonyl group, known as the alpha-carbons, exhibit enhanced reactivity due to the electron-withdrawing nature of the carbonyl. This allows for a variety of functionalization reactions.

Regioselective Alkylation and Methylation

The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. mdpi.com This process typically involves the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile to attack an alkylating agent, such as an alkyl halide. rsc.orgorgsyn.org The regioselectivity of this reaction is a key consideration, especially for ketones with two different α-carbons.

A notable method for the regioselective α-methylation of aryl ketones involves the use of quaternary ammonium (B1175870) salts as methylating agents. organic-chemistry.orgnih.gov Phenyl trimethylammonium iodide, for example, has been shown to be an effective reagent for this purpose, offering advantages such as being a non-volatile and easy-to-handle solid. organic-chemistry.orgnih.gov

This method typically employs a base, such as potassium hydroxide, in a suitable solvent like anisole. organic-chemistry.orgnih.gov The reaction proceeds via a proposed direct nucleophilic substitution mechanism rather than the thermal decomposition of the ammonium salt. acs.org This approach has demonstrated good yields and high regioselectivity for the mono-methylation of a variety of aryl ketones. organic-chemistry.orgchemistryviews.org The scalability of this method has also been successfully demonstrated. acs.org

Table 2: Reagents and Conditions for α-Methylation of Aryl Ketones

| Methylating Agent | Base | Solvent | Key Features |

|---|

This table summarizes the key components for the α-methylation of aryl ketones using quaternary ammonium salts.

Halogenation at the Alpha-Carbon

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, is readily halogenated in ketones like this compound. wikipedia.org This transformation can be catalyzed by either acid or base, proceeding through different intermediates. pressbooks.pub

Under acidic conditions, the reaction typically results in the substitution of a single alpha-hydrogen with a halogen (Cl, Br, or I). wikipedia.orgpressbooks.pub The mechanism involves the acid-catalyzed formation of an enol intermediate, which is the key nucleophile. libretexts.orglibretexts.org The enol then attacks the halogen, followed by deprotonation to yield the α-halogenated ketone. libretexts.org The introduction of the first halogen atom is deactivating, making subsequent halogenations at the same site less favorable under acidic conditions. wikipedia.orgpressbooks.pub

In contrast, base-promoted halogenation tends to lead to polyhalogenation if multiple alpha-hydrogens are present. wikipedia.orgpressbooks.pubjove.com The base abstracts an alpha-hydrogen to form a nucleophilic enolate ion. jove.com This enolate then reacts with the halogen. jove.com The electron-withdrawing nature of the newly introduced halogen increases the acidity of the remaining alpha-hydrogens, making subsequent halogenations more rapid. wikipedia.orgpressbooks.pub For this compound, the alpha-carbon on the cyclopentyl ring is the site of this reaction.

Table 1: Comparison of Acid-Catalyzed vs. Base-Promoted α-Halogenation

| Feature | Acid-Catalyzed Halogenation | Base-Promoted Halogenation |

| Catalyst | Acid (e.g., HBr, Acetic Acid) | Base (e.g., NaOH, Hydroxide) libretexts.org |

| Intermediate | Enol libretexts.orglibretexts.org | Enolate jove.com |

| Extent of Halogenation | Typically Monohalogenation wikipedia.orgpressbooks.pub | Often Polyhalogenation wikipedia.orgpressbooks.pub |

| Reactivity of Product | Less reactive towards further halogenation wikipedia.org | More reactive towards further halogenation wikipedia.org |

Enolate Chemistry and Reactivity with Electrophiles

The formation of an enolate ion by deprotonation of the alpha-carbon is a cornerstone of the reactivity of this compound. masterorganicchemistry.com Enolates are potent nucleophiles due to the delocalization of the negative charge between the alpha-carbon and the oxygen atom, making them ambident nucleophiles. libretexts.org While reactions can occur at the oxygen, reactions at the alpha-carbon are more common. libretexts.orgquora.com The formation of enolates can be achieved using various bases, and with a sufficiently strong base like lithium diisopropylamide (LDA), the ketone can be almost completely converted to its enolate. youtube.com

The reaction of ketone enolates with molecular oxygen is a known pathway for the synthesis of α-hydroxy ketones. This process, often referred to as the direct oxygenation of enolates, can lead to the formation of hydroperoxides which can then be reduced. acs.org While specific studies on this compound are not prevalent, the general reactivity of ketone enolates suggests that under appropriate conditions (strong base to form the enolate, followed by exposure to O2), it could form an alpha-hydroperoxy intermediate. The subsequent intramolecular cyclization to form a cyclic hydroperoxy acetal (B89532) would depend on the specific structure and reaction conditions.

Cross-cyclotrimerization reactions are complex transformations that build cyclic structures from multiple components. While the direct involvement of ketone enolates in such reactions is not as common as other cycloadditions, related chemistry exists. For instance, formal cross-alkyne cyclotrimerization reactions have been developed using enol ethers, which are derivatives of enols, as alkyne surrogates. researchgate.net The challenge in coupling two different ketone enolates lies in their similar reactivity. nih.govnih.gov However, methods involving the umpolung (reactivity reversal) of one enolate to form an enolonium species have been developed to achieve cross-coupling. nih.govnih.gov This suggests that with specialized catalytic systems, the enolate of this compound could potentially participate in such advanced C-C bond-forming reactions.

Modifications and Functionalization of the Phenyl Ring

The aromatic ring of this compound offers another site for chemical modification, distinct from the enolate chemistry at the alpha-carbon.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of new bonds without pre-functionalization of the substrate. rsc.org For aryl ketones, the carbonyl group can act as a directing group, guiding the reaction to specific positions on the aromatic ring. nih.govutexas.edu Palladium-catalyzed reactions have been particularly successful in this area. rsc.org For this compound, the ketone can direct the functionalization to the ortho C-H bonds (positions 2 and 6 of the phenyl ring). rsc.org Furthermore, recent advances have enabled meta-selective C-H functionalization of aromatic ketones through the use of specialized directing templates or noncovalent interactions. rsc.orgacs.org

Table 2: Examples of Directed C-H Functionalization of Aryl Ketones

| Reaction Type | Catalyst/System | Position Functionalized | Reference |

| Arylation | Palladium(II) | Ortho | rsc.org |

| Olefination | Palladium/N,N'-Substituted Ureas | Meta | acs.org |

| Dimerization | Palladium(II) | Ortho | nih.gov |

| Alkynylation | Iridium(III) | Ortho | nih.gov |

In classical electrophilic aromatic substitution reactions (such as nitration, sulfonation, and halogenation), the substituents already present on the benzene (B151609) ring dictate the position of the incoming electrophile. masterorganicchemistry.com The ketone group in this compound is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. libretexts.orgorganicmystery.com This deactivation is due to both inductive effects and resonance, which pull electron density away from the ring.

Crucially, the ketone group is a meta-director. masterorganicchemistry.comyoutube.com This means it directs incoming electrophiles to the positions meta to itself (positions 3 and 5 on the phenyl ring). When examining the resonance structures of the intermediate carbocation (the arenium ion) formed during electrophilic attack, the positive charge is never placed on the carbon atom bearing the ketone group during meta attack. libretexts.org In contrast, ortho and para attack lead to a resonance structure where the positive charge is adjacent to the partially positive carbonyl carbon, which is highly destabilizing. libretexts.orglibretexts.org Therefore, the transition state leading to the meta product is lower in energy, and this product is formed preferentially. youtube.com It is important to note that Friedel-Crafts reactions (both alkylation and acylation) are generally unsuccessful on rings that are strongly deactivated by groups like ketones. reddit.comlibretexts.org

The existing methyl group at the 3-position is an ortho-, para-director. Thus, in this compound, the two groups have conflicting directing effects. The strongly deactivating, meta-directing ketone group will generally have a more pronounced effect on the regioselectivity of further substitution than the weakly activating, ortho-, para-directing methyl group.

Transformations of the Cyclopentyl Ring System

The cyclopentyl group, while relatively stable, can participate in a range of chemical reactions influenced by both electronic and structural factors.

Steric Hindrance and Conformational Effects on Reactivity

The reactivity of the carbonyl group in this compound is significantly influenced by steric and conformational factors arising from the adjacent cyclopentyl ring. Steric hindrance refers to the repulsive forces between electron clouds of atoms or groups in close proximity, which can affect reaction rates and pathways. fiveable.meyoutube.com In ketones, the presence of two R groups attached to the carbonyl carbon makes them generally less reactive than aldehydes. khanacademy.org The bulkiness of these groups can impede the approach of a nucleophile to the electrophilic carbonyl carbon. khanacademy.orgmasterorganicchemistry.com

For this compound, the cyclopentyl ring, although less bulky than a tert-butyl group, imposes more steric hindrance than a simple methyl or ethyl group. reddit.com The cyclopentyl ring is not planar and exists in envelope and half-chair conformations that rapidly interconvert. This conformational flexibility means that the axial and equatorial positions of the hydrogen atoms are constantly changing, which can influence the trajectory of an incoming nucleophile. The attack of a nucleophile on the carbonyl carbon is most favorable at a specific angle, and the steric bulk of the adjacent cyclopentyl and 3-methylphenyl groups can hinder this optimal approach. khanacademy.org This steric congestion not only affects the reactivity of the carbonyl group but also influences reactions at the α-carbon of the cyclopentyl ring.

| Factor | Influence on this compound |

| Steric Hindrance | The cyclopentyl and 3-methylphenyl groups hinder the approach of nucleophiles to the carbonyl carbon, reducing reactivity compared to less substituted ketones. khanacademy.orgmasterorganicchemistry.com |

| Conformational Effects | The non-planar envelope and half-chair conformations of the cyclopentyl ring create a dynamic steric environment that can influence the stereochemical outcome of reactions. fiveable.me |

| Electronic Effects | The 3-methylphenyl group has a modest electronic influence, but the primary factor governing reactivity at the carbonyl is steric bulk. khanacademy.org |

Ring Expansion and Contraction Methodologies (Analogous Cycloalkanones)

While direct studies on this compound might be limited, the behavior of analogous cycloalkanones provides a framework for predicting its reactivity in ring expansion and contraction reactions. These reactions are valuable for synthesizing larger or smaller ring systems that may be otherwise difficult to access. wikipedia.org

Ring Expansion: A common method for expanding a cycloalkanone ring is the Tiffeneau–Demjanov rearrangement. This reaction typically involves the conversion of the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol and subsequent diazotization. The resulting unstable diazonium salt can rearrange with the expansion of the ring. For a cyclopentanone (B42830) derivative, this would lead to a cyclohexanone. Another approach involves pinacol-type rearrangements, where a 1,2-diol is treated with acid, leading to a carbocation that rearranges to expand the ring. wikipedia.orgchemistrysteps.com For instance, treatment of a cyclobutanone (B123998) with the dianion of (phenylthio)nitromethane (B1625305) can lead to a ring-expanded α-phenylthio ketone. ugent.be

Ring Contraction: The Favorskii rearrangement is a well-known method for the contraction of cyclic α-haloketones. chemistrysteps.com If this compound were to be halogenated at the α-position of the cyclopentyl ring, treatment with a base would induce a rearrangement to form a cyclopropanecarboxylic acid derivative. Another method involves the Wolff rearrangement of an α-diazoketone, which can be generated from the corresponding ketone. This reaction proceeds via a ketene (B1206846) intermediate and can lead to a ring-contracted ester, acid, or amide, depending on the nucleophile present. wikipedia.org

| Rearrangement Type | Starting Material from Ketone | Expected Product |

| Ring Expansion | β-Amino alcohol (via cyanohydrin) | Cyclohexanone derivative |

| Ring Expansion | 1,2-Diol | Cyclohexanone derivative |

| Ring Contraction | α-Halo ketone | Cyclobutanecarboxylic acid derivative |

| Ring Contraction | α-Diazo ketone | Cyclobutanecarboxylic acid derivative |

Annulation and Heterocyclic Ring Formation

The ketone functionality is a versatile handle for constructing new rings, including fused heterocyclic systems, through various cyclization strategies.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

Cycloaddition reactions are powerful tools for ring formation, where two unsaturated molecules react to form a cyclic adduct. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. libretexts.org While the ketone itself is not a typical diene or dienophile, its enol or enolate form can participate in such reactions.

More relevant are [3+2] cycloadditions, particularly 1,3-dipolar cycloadditions. In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. While the ketone itself is not a 1,3-dipole, it can be a precursor to one. For example, the reaction of this compound with a reagent like tosylhydrazine could form a tosylhydrazone. Decomposition of this tosylhydrazone can generate a diazo compound in situ, which is a classic 1,3-dipole. This diazo species could then react with an alkene or alkyne to form pyrazoline or pyrazole (B372694) derivatives, respectively. dergipark.org.tr

Photocatalytic methods have also been developed for the [3+2] cycloaddition of aryl cyclopropyl (B3062369) ketones with olefins to create substituted cyclopentane (B165970) rings. acs.org This suggests that under specific catalytic conditions, the carbonyl group of this compound could be activated to participate in similar transformations. nih.gov

Formation of Fused Heterocyclic Systems (e.g., Pyrazole derivatives)

The formation of pyrazole rings is a common transformation for ketones. The most direct method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. dergipark.org.trdergipark.org.tr this compound can be converted into a suitable 1,3-dicarbonyl precursor. For example, Claisen condensation with an ester like diethyl oxalate (B1200264) would introduce a second carbonyl group β to the first, yielding a β-ketoester. nih.gov This intermediate can then undergo cyclocondensation with hydrazine (or a substituted hydrazine) to form a pyrazole ring fused or attached to the original molecular framework. dergipark.org.trnih.gov

Another pathway involves the initial conversion of the ketone into an α,β-unsaturated ketone (a chalcone (B49325) analogue). This can be achieved through an aldol (B89426) condensation with an appropriate aldehyde. The resulting enone is an excellent substrate for reaction with hydrazines. mdpi.com The initial reaction forms a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole ring. nih.govmdpi.com

| Precursor from Ketone | Reagent | Heterocyclic Product |

| 1,3-Diketone/β-Ketoester | Hydrazine | Pyrazole |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (then Pyrazole) |

| Tosylhydrazone | (Heat/Base) + Dipolarophile | Pyrazoline/Pyrazole |

Intramolecular Cyclization Pathways

The structure of this compound allows for various intramolecular cyclization reactions, particularly if additional functional groups are introduced. For instance, an intramolecular Friedel-Crafts acylation could occur if a suitable activating group is present on the 3-methylphenyl ring, leading to the formation of a tricyclic system.

Furthermore, intramolecular aldol condensation can be envisioned. If a second ketone or aldehyde functionality were introduced at a suitable position on the cyclopentyl ring, base- or acid-catalyzed intramolecular aldol condensation could lead to the formation of a bicyclic enone. organic-chemistry.org Similarly, intramolecular hydroacylation, where a C-H bond adds across the carbonyl group, can be catalyzed by transition metals like rhodium to form cyclic alcohols, although this is more common with aldehydes.

Pathways involving radical cyclizations are also conceivable. For example, generation of a radical on the cyclopentyl ring could lead to an intramolecular attack on the aromatic ring, forming a new fused ring system, a process often seen in the synthesis of complex polycyclic molecules.

Computational Chemistry and Theoretical Investigations of Cyclopentyl 3 Methylphenyl Ketone

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to predicting the electronic structure and related properties of a molecule from first principles.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For Cyclopentyl 3-methylphenyl ketone, DFT calculations would be instrumental in elucidating its electronic landscape. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate electron density maps and electrostatic potential surfaces, which would visualize the electron distribution across the molecule. This would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, with the carbonyl oxygen expected to be a site of high electron density and the carbonyl carbon an electrophilic center. These calculations would provide a quantitative basis for understanding the molecule's reactivity in various chemical transformations.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | (Value in eV) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | (Value in Debye) | Measure of the overall polarity of the molecule. |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra. By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted shifts, when compared to experimental data, can help confirm the structure and assign specific resonances to individual atoms within the molecule.

Similarly, by calculating the vibrational frequencies, it is possible to predict the Infrared (IR) spectrum. This would show characteristic peaks, most notably a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically expected in the range of 1680-1700 cm⁻¹. Other predicted frequencies would correspond to C-H stretching of the aromatic and cyclopentyl groups, and C-C bond vibrations.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | Chemical shifts for aromatic protons, cyclopentyl protons, and methyl protons. |

| ¹³C NMR | Chemical shifts for carbonyl carbon, aromatic carbons, cyclopentyl carbons, and methyl carbon. |

| IR | Frequency (cm⁻¹) for C=O stretch, aromatic C-H stretch, aliphatic C-H stretch. |

Note: The values in this table are hypothetical and would need to be determined by computational spectroscopic analysis.

The non-rigid cyclopentyl ring and its rotation relative to the phenyl ketone group mean that this compound can exist in various conformations. Conformational analysis through computational methods involves mapping the potential energy surface of the molecule as a function of key dihedral angles. This process identifies the most stable, low-energy conformations (global and local minima). Energy minimization calculations would quantify the relative energies of these different conformers, providing insight into the most likely shapes the molecule adopts under standard conditions. The cyclopentyl group itself has puckered conformations, such as the envelope and twist forms, and their energetic landscape when attached to the bulky 3-methylphenyl ketone moiety would be a key outcome of such a study.

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations provide insights into the physical movements and reaction mechanisms of molecules over time.

Molecular modeling can be used to map out the entire energy profile of a chemical reaction involving this compound. For instance, in a reduction reaction of the ketone to an alcohol, computational methods can identify the structure and energy of the transition state—the highest energy point along the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated. This value is crucial for understanding the kinetics of the reaction. By modeling different potential pathways, researchers can predict the most favorable reaction mechanism.

The reactivity of this compound is governed by a combination of steric and electronic effects. The cyclopentyl group imposes significant steric hindrance around the carbonyl carbon, which could influence the approach of nucleophiles. The 3-methyl group on the phenyl ring, being an electron-donating group, slightly activates the aromatic ring and can influence the electronic properties of the carbonyl group through inductive and hyperconjugative effects. Molecular modeling allows for a systematic study of these effects. By creating and analyzing a 3D model of the molecule, one can visualize the spatial arrangement and quantify the steric bulk. Furthermore, by comparing the reactivity of this compound with analogues lacking the methyl group or having a different alkyl group instead of cyclopentyl, the specific contributions of these steric and electronic factors can be disentangled and understood in detail.

Cheminformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Cheminformatics and quantitative structure-activity/property relationship (QSAR/QSPR) studies are powerful computational tools used in modern chemistry to correlate the structural or property-based features of chemical compounds with their activities or properties. While specific, dedicated QSAR/QSPR models for this compound are not extensively documented in publicly available literature, the principles and methodologies can be applied to this molecule and its derivatives to predict their behavior. These approaches are crucial for accelerating the discovery and development of new chemical entities by prioritizing synthetic efforts and providing insights into the molecular characteristics that drive desired outcomes.

Predictive models for the chemical reactivity and selectivity of derivatives of this compound are essential for understanding how structural modifications influence their chemical behavior. Such models are typically built using a combination of quantum mechanics, molecular mechanics, and statistical methods. The reactivity of the ketone moiety and the aromatic ring can be significantly altered by the introduction of various substituents.

Key Molecular Descriptors for Reactivity Models:

The development of robust predictive models relies on the calculation of relevant molecular descriptors. For derivatives of this compound, these would likely include:

Electronic Descriptors: These describe the electronic environment of the molecule. For instance, the partial charge on the carbonyl carbon is a direct indicator of its electrophilicity and susceptibility to nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also critical. A lower LUMO energy suggests a greater propensity to accept electrons, indicating higher reactivity towards nucleophiles.

Steric Descriptors: These account for the three-dimensional shape and size of the molecule. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft's Es) can quantify the steric hindrance around the reactive sites, which can influence reaction rates and selectivity.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that capture information about the size, shape, and degree of branching in a molecule.

Predicting Reactivity in Substituted Phenyl Ketones:

Studies on related aromatic ketones, such as substituted acetophenones, provide a framework for how predictive models for this compound derivatives could be developed. For example, a study on the meta-substituted acetophenones using Density Functional Theory (DFT) investigated how different substituents (-NO₂, -CN, -Cl, -H, -CH₃, and -OCH₃) affect the energetic properties and aromaticity of the phenyl ring. researchgate.net Such calculations can be extended to predict reactivity.

For instance, electron-withdrawing groups (like -NO₂ or -CN) at the ortho or para positions relative to the carbonyl group would be expected to increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. Conversely, electron-donating groups (like -OCH₃ or -CH₃) would decrease its electrophilicity. The position of the substituent on the phenyl ring is also crucial in determining its effect on reactivity.

A hypothetical QSAR model for the reactivity of this compound derivatives in a specific reaction (e.g., reduction of the ketone) could take the following form:

log(k) = c₀ + c₁(σ) + c₂(Es) + c₃*(LUMO)

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett substituent constant, which quantifies the electronic effect of a substituent.

Es is a steric parameter.

LUMO is the energy of the lowest unoccupied molecular orbital.

c₀, c₁, c₂, c₃ are coefficients determined by multiple linear regression analysis of a training set of compounds.

Illustrative Data for a Hypothetical Reactivity Model:

The following table illustrates the type of data that would be generated and used to build a predictive QSAR model for the reactivity of hypothetical derivatives of this compound. The reactivity data is hypothetical and for illustrative purposes only.

| Derivative (Substituent at para-position) | Hammett Constant (σp) | LUMO Energy (eV) | Predicted Relative Reactivity |

| -NO₂ | 0.78 | -3.5 | High |

| -CN | 0.66 | -3.2 | High |

| -Cl | 0.23 | -2.8 | Moderate |

| -H | 0.00 | -2.5 | Baseline |

| -CH₃ | -0.17 | -2.3 | Low |

| -OCH₃ | -0.27 | -2.1 | Low |

The core structure of this compound can serve as a "scaffold" for the design of new molecules with desired properties, a common practice in medicinal chemistry and materials science. acs.orgresearchgate.net Computational methods play a pivotal role in prioritizing which modifications to this scaffold are most likely to lead to successful outcomes, thereby saving significant time and resources in synthetic chemistry.

Scaffold Hopping and Virtual Screening:

One powerful computational technique is "scaffold hopping," where the core structure is replaced by other structurally different but functionally equivalent moieties. acs.org This can lead to the discovery of novel chemical classes with improved properties, such as enhanced biological activity, better selectivity, or more favorable pharmacokinetic profiles.

Virtual screening of libraries of compounds based on the this compound scaffold is another key computational approach. This involves using computational models to predict the properties of a large number of virtual derivatives. The models can be based on ligand-based approaches (if the properties of known active compounds are available) or structure-based approaches (if the three-dimensional structure of a biological target is known).

Computational Design of Novel Derivatives:

Computational design involves the de novo creation of new molecular structures based on the starting scaffold. This can be guided by 3D-QSAR models, which provide a three-dimensional map of the regions around the scaffold where certain properties (e.g., steric bulk, positive or negative charge) are predicted to enhance a desired activity. nih.govmdpi.com

For example, a 3D-QSAR study might reveal that adding a bulky, hydrophobic group at a specific position on the cyclopentyl ring and a hydrogen bond donor at another position on the phenyl ring would significantly increase the binding affinity to a particular protein target.

Illustrative Data for Scaffold Prioritization:

The table below provides a hypothetical example of how computational methods could be used to prioritize different modifications to the this compound scaffold for a hypothetical biological target. The "Docking Score" represents the predicted binding affinity to the target, and the "ADMET Score" represents a composite score for absorption, distribution, metabolism, excretion, and toxicity properties.

| Scaffold Modification | Predicted Docking Score (kcal/mol) | Predicted ADMET Score (0-1) | Priority |

| Parent Scaffold | -7.2 | 0.65 | - |

| Add 4'-Fluoro to phenyl ring | -7.8 | 0.70 | High |

| Add 4'-Amino to phenyl ring | -8.5 | 0.50 | Medium |

| Replace cyclopentyl with cyclohexyl | -7.5 | 0.60 | Medium |

| Replace 3-methyl with 3-methoxy | -7.3 | 0.68 | Low |

| Add 2'-hydroxyl to cyclopentyl ring | -8.1 | 0.45 | Low |

This data illustrates how computational predictions can guide the selection of derivatives for synthesis. In this hypothetical case, the 4'-fluoro derivative is prioritized due to its good predicted affinity and favorable ADMET properties.

Applications of Cyclopentyl 3 Methylphenyl Ketone in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The reactivity of the carbonyl group and the potential for functionalization on both the aliphatic and aromatic rings make Cyclopentyl 3-methylphenyl ketone a valuable intermediate in the synthesis of more complex molecular architectures. Its electrophilic nature allows it to readily participate in a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitutions, positioning it as a versatile building block.

This compound serves as an intermediate in the production of various compounds, including those in the agrochemical and specialty chemical sectors. The structural motif of a cyclopentyl group attached to an aromatic ring is a feature found in numerous bioactive molecules. Research into the therapeutic applications of this chemical class is ongoing. For instance, preliminary studies on derivatives of this compound have indicated potential cytotoxic effects against certain cancer cell lines, suggesting its utility as a precursor in the development of new pharmaceutical compounds.

The cyclopentyl aryl ketone framework is a recognized scaffold in the design of bioactive molecules. While specific research on this compound in biostimulant synthesis is not widely documented, its close structural analog, Cyclopentyl phenyl ketone, is utilized as an intermediate in the preparation of biostimulants. guidechem.com This suggests that this compound, with its added methyl group providing altered steric and electronic properties, is a strong candidate for the synthesis of novel bioactive scaffolds. The core structure is amenable to modifications that can lead to compounds with tailored biological activities.

Contributions to the Development of Novel Synthetic Methodologies

The specific structure of this compound makes it a useful substrate for studying and developing new synthetic reactions. Its well-defined reactive sites—the carbonyl group, the α-carbons on the cyclopentyl ring, and the aromatic ring—allow chemists to explore and refine methods for creating specific chemical bonds and introducing new functional groups.